

GNE-4997: Application Notes and Protocols for Jurkat Cells

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Compound of Interest		
Compound Name:	GNE-4997	
Cat. No.:	B15541178	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-4997 is a highly potent and selective inhibitor of Interleukin-2 inducible T-cell kinase (ITK), a crucial enzyme in the T-cell receptor (TCR) signaling pathway.[1][2][3] ITK is a member of the Tec family of non-receptor tyrosine kinases and plays a significant role in T-cell development, differentiation, and activation.[2][4] Dysregulation of ITK activity has been implicated in various immunological disorders and malignancies. **GNE-4997** exhibits a high affinity for ITK with a Ki of 0.09 nM.[1][3] In Jurkat cells, a human T-lymphocyte cell line, **GNE-4997** has been demonstrated to inhibit the phosphorylation of Phospholipase C-gamma (PLC-γ), a key downstream substrate of ITK, with an IC50 of 4 nM following T-cell receptor stimulation.[1][2] These application notes provide detailed protocols for investigating the effects of **GNE-4997** on Jurkat cells, including its impact on cell viability and the ITK signaling cascade.

Data Presentation

The following tables summarize key quantitative data regarding the activity of GNE-4997.

Table 1: In Vitro Kinase and Cellular Inhibitory Activity of GNE-4997



Parameter	Value	Cell Line/System	Reference
Ki (ITK)	0.09 nM	Biochemical Assay	[1][3]
IC50 (pPLC-γ)	4 nM	Jurkat Cells	[1][2]

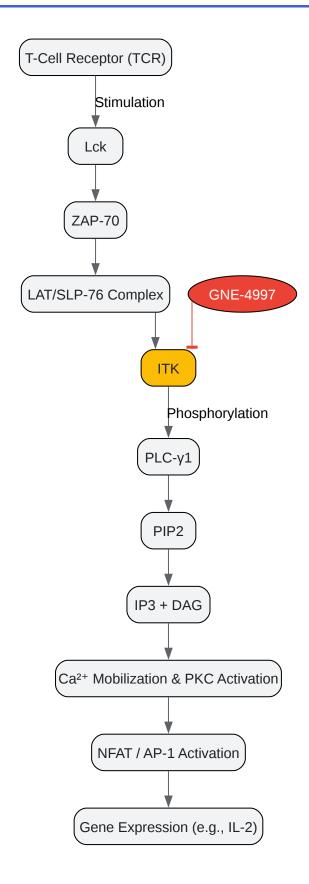
Table 2: GNE-4997 Effect on Jurkat Cell Viability (Hypothetical Data)

GNE-4997 Concentration (nM)	Percent Viability (48 hours)	Standard Deviation
0 (Vehicle)	100%	4.5
1	98.2%	5.1
10	95.5%	4.8
100	88.7%	6.2
1000	75.3%	7.1
10000	52.1%	8.5

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the targeted signaling pathway and the general experimental workflow for evaluating **GNE-4997** in Jurkat cells.

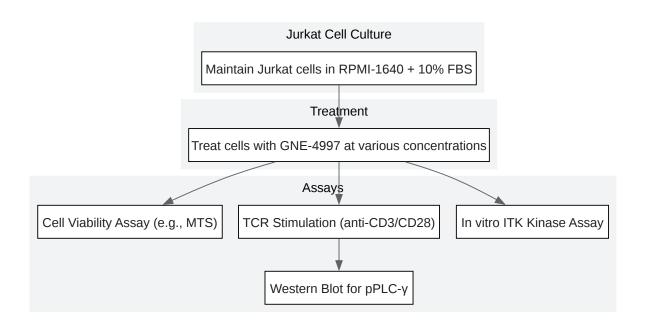




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Figure 1. GNE-4997 mechanism of action in the TCR signaling pathway.





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Figure 2. General experimental workflow for evaluating GNE-4997.

Experimental Protocols Jurkat Cell Culture

- Cell Line: Jurkat, Clone E6-1 (ATCC TIB-152).
- Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Culture Conditions: Maintain cells in suspension in a humidified incubator at 37°C with 5% CO2.
- Subculturing: Keep the cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL. Split the culture every 2-3 days by diluting the cell suspension with fresh medium.



Cell Viability Assay (MTS Assay)

This protocol is for assessing the effect of GNE-4997 on Jurkat cell proliferation and viability.

- Materials:
 - Jurkat cells
 - Complete RPMI-1640 medium
 - GNE-4997 stock solution (e.g., 10 mM in DMSO)
 - 96-well clear-bottom microplates
 - MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Procedure:
 - \circ Seed Jurkat cells at a density of 1 x 10^5 cells/well in 100 μ L of complete medium in a 96-well plate.[5]
 - \circ Prepare serial dilutions of **GNE-4997** in complete medium. A suggested concentration range is from 0.1 nM to 10 μ M. Include a vehicle control (DMSO) at the same final concentration as the highest **GNE-4997** treatment.
 - Add 100 μL of the GNE-4997 dilutions or vehicle control to the respective wells.
 - Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
 - Add 20 μL of MTS reagent to each well.[6]
 - Incubate for 1-4 hours at 37°C.
 - Measure the absorbance at 490 nm using a microplate reader.
 - Calculate cell viability as a percentage of the vehicle-treated control.

Inhibition of PLC-y Phosphorylation



This protocol details the steps to measure the inhibitory effect of **GNE-4997** on TCR-induced PLC-y phosphorylation.

- Materials:
 - Jurkat cells
 - Serum-free RPMI-1640 medium
 - GNE-4997
 - Anti-CD3 antibody (clone OKT3)
 - Anti-CD28 antibody
 - · Goat anti-mouse IgG
 - Ice-cold PBS
 - Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
 - Primary antibodies: anti-phospho-PLC-y1 (Tyr783), anti-PLC-y1, anti-GAPDH
 - HRP-conjugated secondary antibody
 - ECL substrate
- Procedure:
 - Harvest Jurkat cells and resuspend in serum-free RPMI-1640 at 5 x 10⁶ cells/mL.
 - Pre-treat cells with various concentrations of GNE-4997 (e.g., 0-100 nM) or vehicle (DMSO) for 1 hour at 37°C.
 - Stimulate the T-cell receptor by adding anti-CD3 (1-2 μg/mL) and anti-CD28 (1 μg/mL) antibodies and incubate for 30 minutes on ice.[7][8]
 - \circ Cross-link the antibodies by adding goat anti-mouse IgG (5 μ g/mL) and incubate at 37°C for 5 minutes.[7]



- Immediately stop the stimulation by adding ice-cold PBS and centrifuge at 4°C.
- Wash the cell pellet once with ice-cold PBS.
- Lyse the cells with ice-cold lysis buffer for 30 minutes on ice.[9]
- Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using a BCA or Bradford assay.
- Perform Western blotting:
 - Separate equal amounts of protein (20-40 μg) on an SDS-PAGE gel and transfer to a PVDF membrane.[9]
 - Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
 - Incubate with primary antibodies against pPLC-γ1, total PLC-γ1, and a loading control (e.g., GAPDH) overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using an ECL substrate and an imaging system.
- Quantify the band intensities and normalize the pPLC-y1 signal to total PLC-y1 and the loading control.

In Vitro ITK Kinase Assay

This protocol provides a general method for assessing the direct inhibitory effect of **GNE-4997** on ITK enzyme activity.

- Materials:
 - Recombinant human ITK enzyme



- Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT, 2 mM MnCl2)[4]
- ITK substrate (e.g., Poly(Glu, Tyr) 4:1)
- ATP
- o GNE-4997
- ADP-Glo™ Kinase Assay kit or similar
- Procedure:
 - Prepare serial dilutions of GNE-4997 in kinase assay buffer.
 - In a 96-well plate, add the ITK enzyme, the substrate, and the **GNE-4997** dilutions.
 - Initiate the kinase reaction by adding ATP. The final concentration of ATP should be close to its Km for ITK.
 - Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
 - Stop the reaction and measure the amount of ADP produced using the ADP-Glo[™] system according to the manufacturer's protocol. This involves adding ADP-Glo[™] Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[4]
 - Measure luminescence using a plate reader.
 - Calculate the percent inhibition of ITK activity for each GNE-4997 concentration and determine the IC50 value.

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